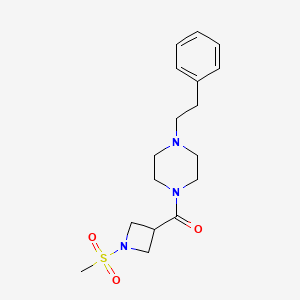

(1-(甲磺酰基)氮代杂氮环丙烷-3-基)(4-苯乙基哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

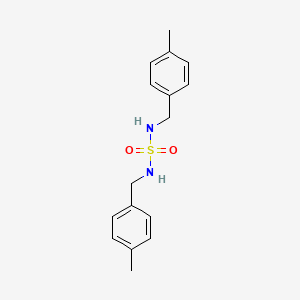

(1-(Methylsulfonyl)azetidin-3-yl)(4-phenethylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been found to exhibit promising pharmacological properties, making it an attractive candidate for further research.

科学研究应用

合成方法和结构分析

合成和生物活性:一项研究详细阐述了含有芳硫基/亚磺酰基/磺酰基的新型 N-苯基吡唑基芳基甲烷酮衍生物的合成,强调了它们良好的除草剂和杀虫剂活性。这凸显了磺酰胺环及其衍生物在开发具有显着生物活性的化合物中的潜在用途 (王等人,2015).

抗菌活性的化学修饰:关于磺胺嘧啶的化学修饰的研究,特别是重点关注 3-[2-(2-氨基噻唑-4-基)-(Z)-2-(取代的氧亚胺基)-乙酰胺基]-4-(取代的甲基)-2-氮杂环丁酮-1-磺酸,通过修饰分子的 3 位和 4 位,证明了对革兰氏阴性菌(包括铜绿假单胞菌)的抗菌活性得到改善 (仙台等人,1985).

生物学和药理学效力

催化不对称合成:一种制备对映纯 N-(二茂铁甲基)氮杂环丁-2-基(二苯基)甲醇的创新方法展示了其在不对称催化有机锌试剂与醛加成中的应用,实现了高对映选择性。这强调了该分子作为不对称合成中的手性配体的潜力 (王等人,2008).

先进的化学转化

单内酰胺类似物的合成:一项关于从 (4S)-4-甲氧羰基甲基-2-氮杂环丁酮合成顺式-3-苄氧羰基氨基-4-(2-羟乙基)-2-氮杂环丁酮以创建单内酰胺类似物的研究揭示了对多种革兰氏阴性菌的强活性。这项研究突出了氮杂环丁酮骨架在开发新型抗菌剂中的重要性 (Haruo 等人,1988).

作用机制

The compound’s interaction with its targets can lead to changes in various biochemical pathways. For instance, it might inhibit a key enzyme in a metabolic pathway, leading to a buildup of certain substances and a shortage of others .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, can greatly affect a compound’s bioavailability. Factors such as the compound’s solubility, stability, and the presence of certain functional groups can influence these properties .

The molecular and cellular effects of the compound’s action would depend on its specific mechanism of action and the pathways it affects. For example, if the compound inhibits a key enzyme in a metabolic pathway, it could lead to cell death .

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at specific pH levels or temperatures .

属性

IUPAC Name |

(1-methylsulfonylazetidin-3-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c1-24(22,23)20-13-16(14-20)17(21)19-11-9-18(10-12-19)8-7-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRHVPOBAPZADZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(Methylsulfonyl)azetidin-3-yl)(4-phenethylpiperazin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

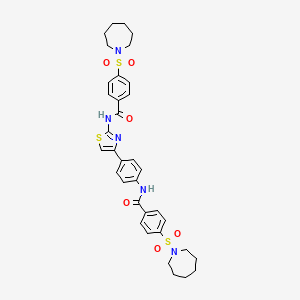

![2-{4-[(Phenylthio)acetyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2691656.png)

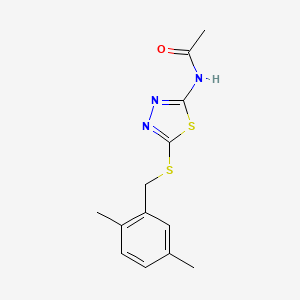

![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide](/img/structure/B2691663.png)

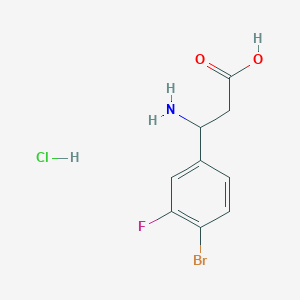

![1-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-3-nitrobenzene](/img/structure/B2691666.png)

![8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2691667.png)

![2-(4-(3-(4-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2691668.png)

![5-(furan-2-yl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2691674.png)

![4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2691675.png)

![[5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2691678.png)